molecular formula C19H22N2O B11789017 4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline

4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline

Katalognummer: B11789017
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: LCMOXCFPDDARDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline typically involves the condensation of 5,6-dimethylbenzoxazole with N,N-diethylaniline under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)aniline: A similar compound with a chlorine substitution.

    5,6-Dimethylbenzo[d]oxazol-2(3H)-one: Another benzoxazole derivative with different substituents.

Uniqueness

4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline is unique due to its specific substitution pattern and the presence of the N,N-diethylaniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C19H22N2O

Molekulargewicht

294.4 g/mol

IUPAC-Name

4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N,N-diethylaniline

InChI

InChI=1S/C19H22N2O/c1-5-21(6-2)16-9-7-15(8-10-16)19-20-17-11-13(3)14(4)12-18(17)22-19/h7-12H,5-6H2,1-4H3

InChI-Schlüssel

LCMOXCFPDDARDJ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.